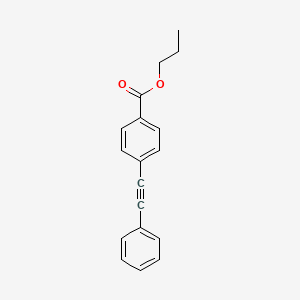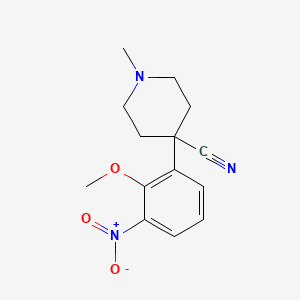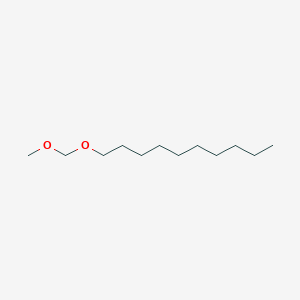
Decane, 1-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 1-(methoxymethoxy)-: is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, where one hydrogen atom is replaced by a methoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1-(methoxymethoxy)- typically involves the reaction of decane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:
Decane+Methoxymethyl chlorideNaHDecane, 1-(methoxymethoxy)-+NaCl
Industrial Production Methods: Industrial production of Decane, 1-(methoxymethoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decane, 1-(methoxymethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of Decane, 1-(methoxymethoxy)- can lead to the formation of decane and methanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halides, amines, thiols
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Decane, methanol
Substitution: Various substituted decane derivatives
Applications De Recherche Scientifique
Chemistry: Decane, 1-(methoxymethoxy)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, Decane, 1-(methoxymethoxy)- is used as a model compound to study the behavior of ethers in biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs and therapeutic agents. Its chemical properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.
Industry: In the industrial sector, Decane, 1-(methoxymethoxy)- is used in the production of specialty chemicals, lubricants, and surfactants. Its stability and reactivity make it an important component in various industrial processes.
Mécanisme D'action
The mechanism of action of Decane, 1-(methoxymethoxy)- involves its interaction with molecular targets through its ether functional group. The methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:
Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.
Van der Waals Interactions: Non-covalent interactions with other molecules.
Nucleophilic Substitution: Reaction with nucleophiles to form substituted products.
Comparaison Avec Des Composés Similaires
- Decane, 1-methoxy-
- Decane, 1-ethoxy-
- Decane, 1-propoxy-
Comparison: Decane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, Decane, 1-methoxy- has only one methoxy group, making it less reactive in certain chemical reactions. The presence of the additional methoxy group in Decane, 1-(methoxymethoxy)- enhances its solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
143741-87-1 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-(methoxymethoxy)decane |
InChI |
InChI=1S/C12H26O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3-12H2,1-2H3 |
Clé InChI |
BRZBSDKACWCZFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
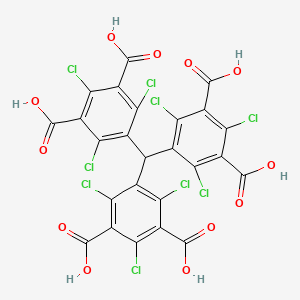
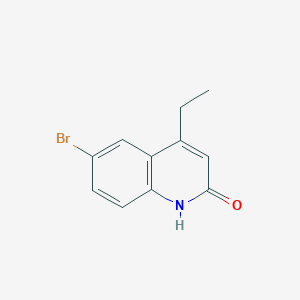
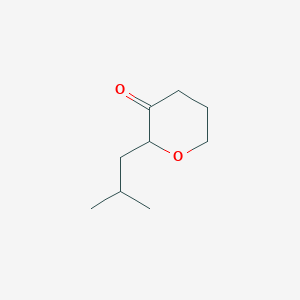


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
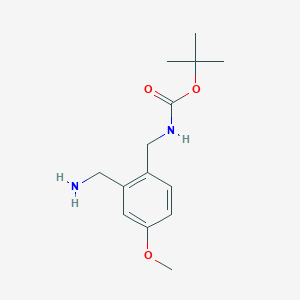
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
